molecular formula C6H8NNaO3 B1445683 Sodium 3-(prop-2-enamido)propanoate CAS No. 118948-94-0

Sodium 3-(prop-2-enamido)propanoate

Cat. No. B1445683
CAS RN: 118948-94-0
M. Wt: 165.12 g/mol
InChI Key: JRFMKYAZGIDTNZ-UHFFFAOYSA-M
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Description

Sodium 3-(prop-2-enamido)propanoate is a chemical compound with the CAS Number: 118948-94-0 . It has a molecular weight of 165.12 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of Sodium 3-(prop-2-enamido)propanoate is C6H8NNaO3 . The InChI Code is 1S/C6H9NO3.Na/c1-2-5(8)7-4-3-6(9)10;/h2H,1,3-4H2,(H,7,8)(H,9,10);/q;+1/p-1 .

Scientific Research Applications

Interaction with Saccharides

Sodium 3-(trihydroxygermyl)propanoate, a related compound, shows interesting interactions with saccharides. Nuclear magnetic resonance studies reveal that it forms complexes with cis-diol structures of saccharides, suggesting potential implications in physiological functions of organic germanium compounds like Ge-132 (Shimada, Sato, Tokuji, & Nakamura, 2015).

Polymer Applications

Sodium 2-acrylamido-2-methyl-1-propane sulfonate based copolymers, closely related to Sodium 3-(prop-2-enamido)propanoate, find applications in areas like detergents, thickeners, paper-coatings, and dental adhesives. They also show potential in improving the compatibility of polymers with blood, which is significant in biomedical applications (Paneva, Mespouille, Manolova, Degée, Rashkov, & Dubois, 2006).

Crystal Structure Studies

Research on sodium propanoate, closely related to Sodium 3-(prop-2-enamido)propanoate, contributes to understanding crystal structures. Powder patterns of different phases of sodium propanoate have been indexed, providing insights into its cell dimensions at various temperatures (Massarotti & Spinolo, 1979).

Biological Properties

Studies on sodium and potassium 1-(carboxy)-1-(N-methylamide)-2-(3′,5′-di-tert-butyl)-4-hydroxyphenyl)-propionates, which share structural similarities with Sodium 3-(prop-2-enamido)propanoate, have shown that these compounds exhibit biological activities in both animals and plants. Their effectiveness in treating burn injuries, cancer, radiation damage, and in promoting the growth of cereal plants has been highlighted (Volod’kin, Erokhin, Burlakova, Zaikov, & Lomakin, 2013).

Electrochemical Applications

The development of an electrocatalytic reactor for the production of sodium 2,2,3,3-tetrafluoropropionate from 2,2,3,3-tetrafluoro-1-propanol demonstrates the electrochemical applicability of compounds related to Sodium 3-(prop-2-enamido)propanoate. This research is crucial for realizing green and selective oxidation processes (Wang, Wang, Li, Bin, Yin, Kang, & He, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

sodium;3-(prop-2-enoylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.Na/c1-2-5(8)7-4-3-6(9)10;/h2H,1,3-4H2,(H,7,8)(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFMKYAZGIDTNZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-(prop-2-enamido)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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